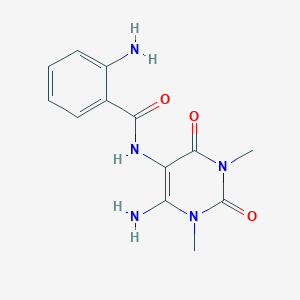

Benzamide,2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

説明

ニコチンアミドアデニンジヌクレオチドリン酸は、さまざまな生化学的プロセスにおいて重要な役割を果たす補酵素です。カルビン回路や脂質および核酸の合成などの同化反応に関与し、還元剤として作用します。ニコチンアミドアデニンジヌクレオチドリン酸は、酸化型(NADP+)と還元型(NADPH)の2つの形態で存在します。 この化合物は、細胞のレドックスバランスを維持するために不可欠であり、すべての形態の細胞生命に見られます .

2. 製法

合成ルートと反応条件: ニコチンアミドアデニンジヌクレオチドリン酸は、ニコチンアミドアデニンジヌクレオチド(NAD+)から、アデニン部分を担うリボース環の2'位にリン酸基を付加することで合成されます。この反応は、NAD+キナーゼ酵素によって触媒されます。 反応条件には、通常、ATPとマグネシウムイオンの存在が含まれます .

工業的生産方法: ニコチンアミドアデニンジヌクレオチドリン酸の工業的生産には、微生物発酵プロセスが使用されます。特定の菌株のバクテリアまたは酵母は、NAD+からNADP+への変換を促進するNAD+キナーゼ酵素を過剰生産するように遺伝子操作されています。 発酵ブロスはその後、化合物を抽出および精製するために処理されます .

特性

CAS番号 |

18830-59-6 |

|---|---|

分子式 |

C13H15N5O3 |

分子量 |

289.29 g/mol |

IUPAC名 |

2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |

InChIキー |

LBZKSWAAVCREKF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

正規SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

同義語 |

Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate is synthesized from nicotinamide adenine dinucleotide (NAD+) by the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety. This reaction is catalyzed by the enzyme NAD+ kinase. The reaction conditions typically involve the presence of ATP and magnesium ions .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme NAD+ kinase, which facilitates the conversion of NAD+ to NADP+. The fermentation broth is then processed to extract and purify the compound .

化学反応の分析

反応の種類: ニコチンアミドアデニンジヌクレオチドリン酸は、次のようなさまざまな種類の反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

ニコチンアミドアデニンジヌクレオチドリン酸は、幅広い科学研究への応用があります。

科学的研究の応用

Nicotinamide adenine dinucleotide phosphate has a wide range of scientific research applications:

Chemistry: It is used as a cofactor in enzymatic reactions to study redox processes and enzyme kinetics.

Biology: NADP+ and NADPH are crucial for studying cellular metabolism, redox balance, and signaling pathways.

Industry: NADP+ is used in the production of biofuels and bioplastics through microbial fermentation processes.

作用機序

ニコチンアミドアデニンジヌクレオチドリン酸は、主にレドックス反応における補酵素としての役割を通じて効果を発揮します。 NADP+は電子を受け取り、NADPHに還元され、その後、さまざまな生合成経路で還元剤として作用します。分子標的は、NADP+をNADPHに還元する触媒となるグルコース-6-リン酸脱水素酵素やリンゴ酸酵素などの酵素です。 関与する経路には、ペントースリン酸経路と脂肪酸合成が含まれます .

6. 類似の化合物との比較

ニコチンアミドアデニンジヌクレオチドリン酸は、ニコチンアミドアデニンジヌクレオチド(NAD)と類似しており、どちらもレドックス反応に関与する補酵素です。 NADP+には追加のリン酸基があり、異なる生化学的経路に参加することができます。 主な違いは、NADP+は主に同化反応に関与し、NADは異化反応に関与することです .

類似化合物:

- ニコチンアミドアデニンジヌクレオチド(NAD)

- フラビンアデニンジヌクレオチド(FAD)

- ユビキノン(コエンザイムQ10)

ニコチンアミドアデニンジヌクレオチドリン酸の独自性は、同化反応における特定の役割と、細胞のレドックスバランスを維持する能力にあります .

類似化合物との比較

- Nicotinamide adenine dinucleotide (NAD)

- Flavin adenine dinucleotide (FAD)

- Coenzyme Q10 (ubiquinone)

Nicotinamide adenine dinucleotide phosphate’s uniqueness lies in its specific role in anabolic reactions and its ability to maintain cellular redox balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。